molecular formula C9H11N3O2 B1295924 N-[2-(hydrazinocarbonyl)phenyl]acetamide CAS No. 6635-75-2

N-[2-(hydrazinocarbonyl)phenyl]acetamide

Cat. No.: B1295924
CAS No.: 6635-75-2
M. Wt: 193.2 g/mol
InChI Key: QECAIFFXHWSKAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydrazinocarbonyl)phenyl]acetamide typically involves the reaction of 2-aminobenzamide with acetic anhydride and hydrazine hydrate. The reaction proceeds as follows:

    Step 1: 2-aminobenzamide reacts with acetic anhydride to form N-(2-acetamidophenyl)acetamide.

    Step 2: N-(2-acetamidophenyl)acetamide is then treated with hydrazine hydrate to yield this compound.

The reaction conditions generally involve heating the mixture under reflux for several hours to ensure complete reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydrazinocarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted amides or hydrazides.

Scientific Research Applications

Biological Activities

N-[2-(hydrazinocarbonyl)phenyl]acetamide exhibits notable biological properties, making it a candidate for pharmaceutical development. Key areas of interest include:

  • Antimicrobial Properties : Research indicates that this compound has strong antimicrobial activity, which positions it as a potential agent in the treatment of infections caused by bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially inhibiting the proliferation of cancer cells through various mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as urease. Studies have shown that it can effectively bind to urease, demonstrating potential for therapeutic applications in managing conditions like kidney stones .

Synthetic Methods

The synthesis of this compound can be achieved through several methods. These methods vary in efficiency and scalability:

  • Condensation Reactions : One common approach involves the condensation of hydrazine derivatives with acylated phenols or aldehydes, yielding good to excellent yields of the target compound .
  • Characterization Techniques : The synthesized compounds are typically characterized using spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Proton Nuclear Magnetic Resonance (1H-NMR), which confirm their structure and purity .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action:

  • Binding Affinity Studies : Researchers employ various techniques to assess the binding affinities of this compound with different biological targets. These studies often utilize in silico molecular modeling to predict interactions at the molecular level .
  • Mechanism Elucidation : Studies have shown that the structural features of this compound facilitate strong hydrogen bonding and hydrophobic interactions with key residues in target enzymes, enhancing its potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-[2-(hydrazinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamidophenyl)acetamide
  • 2-aminobenzamide
  • Hydrazine derivatives

Uniqueness

N-[2-(hydrazinocarbonyl)phenyl]acetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrazine moiety is particularly important for its reactivity and potential therapeutic applications .

Biological Activity

N-[2-(hydrazinocarbonyl)phenyl]acetamide (CAS 6635-75-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with acetic anhydride and hydrazine hydrate. The process can be summarized as follows:

  • Formation of Intermediate : 2-Aminobenzamide reacts with acetic anhydride to yield N-(2-acetamidophenyl)acetamide.
  • Hydrazine Treatment : The intermediate is then treated with hydrazine hydrate, leading to the formation of the target compound.

The overall reaction can be depicted as:

2 aminobenzamide+Acetic anhydride+Hydrazine hydrateN 2 hydrazinocarbonyl phenyl acetamide\text{2 aminobenzamide}+\text{Acetic anhydride}+\text{Hydrazine hydrate}\rightarrow \text{N 2 hydrazinocarbonyl phenyl acetamide}

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it has significant effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) suggest effectiveness comparable to established antibiotics.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125
Enterococcus faecalis62.5 - 125

This compound's mechanism includes inhibition of protein synthesis and disruption of nucleic acid production, contributing to its bactericidal effects .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties. In a model of adjuvant-induced arthritis in rats, the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha.

Dosage (mg/kg) Paw Edema Reduction (%) IL-1 Beta Level (pg/mL) TNF-alpha Level (pg/mL)
5253040
10502030

These findings suggest that this compound may be a promising candidate for treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydrazine moiety can form covalent bonds with active site residues in enzymes, leading to inhibition.
  • Modulation of Signaling Pathways : The compound may influence key proteins involved in cellular processes, thereby affecting various signaling pathways critical for inflammation and infection responses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of MRSA and E. coli. The results indicated a significant reduction in biofilm formation, highlighting its potential as a therapeutic agent in biofilm-associated infections.
  • Anti-inflammatory Effects : In a controlled trial involving adjuvant-induced arthritis models, administration of this compound led to marked improvements in clinical parameters compared to untreated controls.

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-5-3-2-4-7(8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAIFFXHWSKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287660
Record name N-[2-(hydrazinocarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-75-2
Record name NSC52071
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(hydrazinocarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLANTHRANILIC ACID HYDRAZIDE
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